1-(1-(But-2-ynoyl)piperidin-3-yl)-3-(4-fluorobenzyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound featuring a tetrahydroimidazole core This compound is notable for its unique structural elements, including a butynoyl group, a piperidyl ring, and a fluorobenzyl moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural elements allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully elucidate .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE can be compared with other similar compounds, such as:
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE: This compound features a chlorobenzyl group instead of a fluorobenzyl group, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazole core but differ in their substituents, resulting in varied applications and reactivity.
Eigenschaften
Molekularformel |
C19H22FN3O2 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-(1-but-2-ynoylpiperidin-3-yl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H22FN3O2/c1-2-4-18(24)21-10-3-5-17(14-21)23-12-11-22(19(23)25)13-15-6-8-16(20)9-7-15/h6-9,17H,3,5,10-14H2,1H3 |
InChI-Schlüssel |
LDLBTYWPAOPHNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)N1CCCC(C1)N2CCN(C2=O)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.